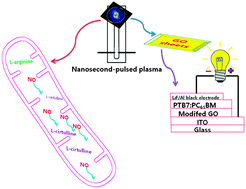Influence of nanosecond pulsed plasma on the non-enzymatic pathway for the generation of nitric oxide from l-arginine and the modification of graphite oxide to increase the solar cell efficiency†
Physical Chemistry Chemical Physics Pub Date: 2014-07-14 DOI: 10.1039/C4CP02514H
Abstract
In this work, we demonstrated the action of nanosecond pulsed plasma (NPP) on the generation of nitric oxide (NO) from the non-enzymatic pathway and on the modification of graphite oxide (GO) sheets to increase polymer solar cells (PSCs) efficiency. NO is an important signal and an effector molecule in animals, which is generated from the enzyme-catalyzed oxidation of L-arginine to NO and L-citrulline. Hence, L-arginine is an important biological precursor for NO formation. Therefore, we developed a new non-enzymatic pathway for the formation of NO and L-citrulline using NPP and characterized the pathway using NO detection kit, NMR, liquid chromatography/capillary electrophoresis-mass spectrometry (LC/CE-MS) for both quantitative and qualitative bioanalysis. We then synthesized and modified the functional groups of GO using NPP, and it was characterised by X-ray photoelectron spectroscopy (XPS), confocal Raman spectroscopy, scanning electron microscopy (SEM), transmission electron microscopy (TEM) imaging, cathodoluminescence (CL) and work function using γ-FIB. Further, we also tested the power conversion efficiency of the PSCs devices with modified GO that is similar to the one obtained with poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) as HTL. This work is perceived to have great implications for inexpensive and efficient methodology for NO generation and modification of GO, which are applicable in materials from nanomaterials to biomolecules.


Recommended Literature
- [1] A BODIPY-based fluorescent probe for the differential recognition of Hg(ii) and Au(iii) ions†
- [2] An all-organic rechargeable battery using bipolar polyparaphenylene as a redox-active cathode and anode†
- [3] Fluid release pressure for nanochannels: the Young–Laplace equation using the effective contact angle†
- [4] Copper-containing monodisperse mesoporous silica nanospheres by a smart one-step approach†
- [5] Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonatediesters with benzyl halides. Synthetic and mechanistic studies†‡§
- [6] Back cover
- [7] Contents list
- [8] Adaptive liquid flow behavior in 3D nanopores†
- [9] Inside front cover
- [10] Organic










